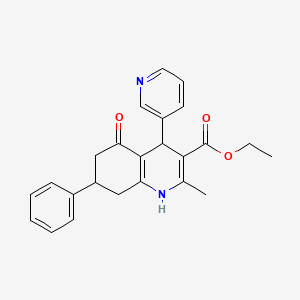

Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10365582

Molecular Formula: C24H24N2O3

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O3 |

|---|---|

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | ethyl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C24H24N2O3/c1-3-29-24(28)21-15(2)26-19-12-18(16-8-5-4-6-9-16)13-20(27)23(19)22(21)17-10-7-11-25-14-17/h4-11,14,18,22,26H,3,12-13H2,1-2H3 |

| Standard InChI Key | HJVJWPHAAAACPT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C4=CC=CC=C4)C |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)C4=CC=CC=C4)C |

Introduction

Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivative class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided sources, we can infer its properties and potential applications based on similar quinoline derivatives.

Synthesis Methods

The synthesis of quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For similar compounds, starting materials might include pyridine derivatives and quinoline precursors. Reaction conditions typically involve organic solvents like tetrahydrofuran (THF) and catalysts such as sodium carbonate.

Potential Applications

Quinoline derivatives are explored for their therapeutic properties, including anti-cancer and anti-inflammatory activities. Their ability to interact with cellular targets makes them candidates for drug discovery.

| Application Area | Description |

|---|---|

| Medicine | Potential therapeutic applications due to biological activity. |

| Chemistry | Useful as intermediates in the synthesis of more complex molecules. |

| Biology | Can be used to study cellular processes and interactions. |

Comparison with Similar Compounds

Similar compounds, such as indole derivatives and pyridine compounds, exhibit diverse biological activities and are used in medicinal chemistry. The unique structural features of Ethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contribute to its distinct biological activity compared to these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume